molecular formula C14H10N2O4 B14623602 6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid CAS No. 57631-52-4

6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid

Cat. No.: B14623602
CAS No.: 57631-52-4
M. Wt: 270.24 g/mol
InChI Key: NNBNEDKENYNGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its fused ring structure, which includes a pyrimidine ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid exerts its effects is related to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid: Similar structure with an ethoxy group instead of a methoxy group.

    1-Oxo-5,6-dihydro-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid: Lacks the methoxy group and has a dihydro structure.

    1-Oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid isopropyl ester: Contains an isopropyl ester group instead of a carboxylic acid group.

Uniqueness

6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug development and other applications.

Properties

CAS No.

57631-52-4

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

6-methoxy-1-oxopyrimido[1,2-a]quinoline-2-carboxylic acid

InChI

InChI=1S/C14H10N2O4/c1-20-11-6-12-15-7-9(14(18)19)13(17)16(12)10-5-3-2-4-8(10)11/h2-7H,1H3,(H,18,19)

InChI Key

NNBNEDKENYNGQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C(=O)N2C3=CC=CC=C31)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.